Cyclohepta[cd]benzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
209-53-0 |
|---|---|
Molecular Formula |
C12H8O |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-oxatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),9,11-hexaene |
InChI |
InChI=1S/C12H8O/c1-2-5-10-8-13-11-7-3-6-9(4-1)12(10)11/h1-8H |
InChI Key |
LVPPKGKYUKHMAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=COC3=CC=C2)C=C1 |
Origin of Product |
United States |
Synthesis of Cyclohepta Cd Benzofuran
While a specific, documented synthesis for the parent Cyclohepta[cd]benzofuran is not widely reported, its synthesis can be approached through established methods for constructing fused benzofuran (B130515) rings. These methods often involve intramolecular cyclization reactions of appropriately substituted precursors.
General strategies for the synthesis of benzofuran derivatives that could be adapted for the construction of the this compound skeleton include:
Intramolecular Cyclization: This is a common approach where a suitably functionalized precursor undergoes a ring-closing reaction to form the furan (B31954) ring. For instance, an α-phenoxycarbonyl compound can undergo an intramolecular Friedel-Crafts-type condensation to build the five-membered furanoid ring. oregonstate.edu
Transition-Metal-Catalyzed Reactions: Modern synthetic organic chemistry heavily relies on transition metals like palladium and copper to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. acs.org Palladium-catalyzed C-H bond functionalization and Sonogashira coupling reactions are powerful tools for constructing benzofuran rings. acs.orgorganic-chemistry.org
Cycloaddition Reactions: The construction of fused ring systems can also be achieved through cycloaddition reactions, where two unsaturated molecules react to form a cyclic adduct. rsc.org
A plausible synthetic route to this compound could involve the construction of a benzofuran core with a seven-membered ring precursor attached, followed by an intramolecular cyclization to complete the fused system.
Chemical and Physical Properties
Table 1: Properties of Cyclohepta[cd]benzofuran-2-carbaldehyde
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈O₂ |
| Molecular Weight | 196.205 g/mol |
| Melting Point | n/a |
| Boiling Point | n/a |
| Density | n/a |
Data sourced from Chemical Synthesis Database. chemsynthesis.com
Based on the structure of the parent benzofuran (B130515), this compound is expected to be a heteroaromatic compound. chemicalbook.com The fusion of the benzene (B151609) and furan (B31954) rings results in a 10π electron system. chemicalbook.com The properties of the parent benzofuran are provided in the table below for reference.
Table 2: Properties of Benzofuran
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆O |
| Molar Mass | 118.135 g/mol |
| Melting Point | -18 °C |
| Boiling Point | 173 °C |
Data sourced from Wikipedia and PubChem. wikipedia.orgnih.gov
Advanced Spectroscopic Characterization of Cyclohepta Cd Benzofuran Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the constitution and configuration of organic molecules, including complex fused-ring systems like cyclohepta[cd]benzofurans. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). In a hypothetical cyclohepta[cd]benzofuran system, protons on the benzofuran (B130515) moiety would exhibit characteristic shifts, typically in the aromatic region (δ 7.0-8.0 ppm). Protons on the seven-membered cyclohepta ring would show more varied chemical shifts depending on their aliphatic or vinylic nature and their proximity to the electron-withdrawing oxygen atom and the aromatic system. Coupling constants (J-values) would be instrumental in establishing the connectivity and stereochemical relationships between adjacent protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by detailing the carbon framework. Quaternary carbons, such as those at the fusion points of the rings, are readily identified by their lack of a signal in DEPT (Distortionless Enhancement by Polarization Transfer) experiments. The chemical shifts of carbons in the benzofuran portion are predictable, with carbons bonded to oxygen appearing at lower field (higher ppm). chemicalbook.com For instance, in benzofuran itself, aromatic carbons appear between δ 106 and 156 ppm. chemicalbook.com The carbons of the seven-membered ring would have shifts indicative of their hybridization (sp² or sp³). Ab initio ¹³C NMR chemical shift predictions can be a powerful tool to assist in the definitive assignment of complex structures, as demonstrated in the characterization of related cyclopenta[b]benzofuran derivatives. nih.govresearchgate.net
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning all proton and carbon signals and piecing together the molecular structure. For some benzofuran derivatives, NMR spectra have been recorded in various solvents like CDCl₃, DMSO-d₆, or MeOH-d₄ to ensure full characterization. mdpi.com
Table 1: Typical NMR Chemical Shift Ranges for Benzofuran Derivatives
| Nucleus | Type of Atom | Chemical Shift (δ, ppm) | Reference |
| ¹H | Aromatic (Benzene Ring) | 7.1 - 7.6 | chemicalbook.comhmdb.ca |
| ¹H | Furan (B31954) Ring (α-proton) | ~7.5 | chemicalbook.com |
| ¹H | Furan Ring (β-proton) | ~6.7 | chemicalbook.com |
| ¹³C | Aromatic (C-O) | 155 - 160 | chemicalbook.com |
| ¹³C | Aromatic (C-H) | 110 - 130 | chemicalbook.com |
| ¹³C | Aromatic (Quaternary) | 120 - 140 | chemicalbook.com |
| ¹³C | Furan Ring (α-carbon) | ~145 | chemicalbook.com |
| ¹³C | Furan Ring (β-carbon) | ~106 | chemicalbook.com |
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a "fingerprint" for the compound.
FTIR Spectroscopy: In the context of this compound, FTIR would reveal characteristic absorption bands. Key expected vibrations include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: Found just below 3000 cm⁻¹ for any sp³-hybridized carbons in the seven-membered ring.
Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region.
C-O-C stretching: The asymmetric and symmetric stretching of the furan ether linkage, which are strong and diagnostically important, often appearing in the 1250-1050 cm⁻¹ range. nih.gov
Out-of-plane C-H bending: Bands in the 900-675 cm⁻¹ region can indicate the substitution pattern on the benzene (B151609) ring.
For example, in various synthesized benzofuran derivatives, C=O stretching bands were observed at 1635-1644 cm⁻¹ when a carbonyl group was present. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. Non-polar bonds, such as C=C bonds in aromatic rings, often produce strong Raman signals, whereas polar bonds like C-O give weaker signals. This makes Raman particularly useful for characterizing the carbocyclic portions of the molecule.
Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy
UV-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule and are particularly sensitive to the extent of π-conjugation.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* transitions within the aromatic system. The fusion of the cyclohepta ring can influence the planarity and conjugation of the benzofuran chromophore, leading to shifts in the absorption maxima (λ_max) compared to simpler benzofurans. Studies on related benzofuran derivatives show characteristic absorption bands. For instance, a benzofuran-fused resorcinarene (B1253557) derivative exhibited a main absorption band at 290 nm with a shoulder at 325-350 nm. researchgate.net The position and intensity of these bands are sensitive to substituents and the solvent environment.
Fluorescence Spectroscopy: Many benzofuran derivatives are known to be fluorescent. researchgate.net Upon excitation at a wavelength corresponding to an absorption band, the molecule can relax by emitting a photon at a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime are important parameters that describe the efficiency and dynamics of the emission process. The emission properties are highly dependent on the rigidity and substitution pattern of the molecule. For example, some chromium-doped carbon dots with analogous structures exhibit blue-green fluorescence with excitation/emission maxima around 350/466 nm. researchgate.net The introduction of the seven-membered ring in this compound would likely modulate the fluorescence properties by altering the rigidity and electronic nature of the π-system.
Table 2: Photophysical Data for a Benzofuran-Fused Macrocycle
| Parameter | Wavelength (nm) | Reference |
| Absorption λ_max | 290 | researchgate.net |
| Emission λ_max | 400 - 500 | researchgate.net |
Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives
Circular Dichroism (CD) spectroscopy is an essential technique for characterizing chiral molecules. It measures the differential absorption of left and right circularly polarized light. If a this compound derivative is synthesized in an enantiomerically pure or enriched form, CD spectroscopy can determine its absolute configuration and study its conformational dynamics.
The source of chirality could be a stereogenic center in the seven-membered ring or planar chirality arising from restricted rotation. The CD spectrum, with its characteristic positive and negative Cotton effects, provides a unique signature for a specific enantiomer. The intensity and sign of these bands are directly related to the three-dimensional arrangement of the chromophores within the molecule. Theoretical calculations can be used in conjunction with experimental CD spectra to assign the absolute configuration of the chiral centers. rsc.org This technique has been successfully applied to investigate the chiroptical properties of complex chiral materials, including those with inherent planar chirality. ugr.esresearchgate.net
Single Crystal X-ray Diffraction Analysis for Solid-State Structural Determination
While NMR provides the solution-state structure, single-crystal X-ray diffraction offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsional angles can be calculated. nih.gov
For a this compound system, X-ray analysis would definitively confirm the connectivity and provide crucial details about the conformation of the seven-membered ring (e.g., boat, twist-boat). It would also reveal the planarity of the benzofuran moiety and how the fused ring system deviates from it. Furthermore, intermolecular interactions in the crystal lattice, such as π-π stacking or hydrogen bonding (if applicable), can be analyzed, providing insights into the solid-state packing and material properties.
Spectroelectrochemical Investigations of Redox Behavior
Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the properties of electrochemically generated species. For this compound, this would involve studying its oxidation and reduction processes.
Using a technique like cyclic voltammetry (CV), the potentials at which the molecule accepts or donates electrons can be determined. mdpi.com By coupling the electrochemical cell with a UV-Vis or EPR (Electron Paramagnetic Resonance) spectrometer, the electronic structure of the resulting radical cations or anions can be investigated in situ. This provides valuable information on the location of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and how the charge is distributed across the π-system in the ionized states. Electrochemical methods have been used to synthesize and study various benzofuran derivatives, indicating the redox-active nature of this scaffold. nih.govresearchgate.net
Computational Chemistry and Theoretical Investigations of Cyclohepta Cd Benzofuran
Electronic Structure Calculations
The electronic structure of a molecule dictates its fundamental chemical and physical properties. For a complex system like cyclohepta[cd]benzofuran, computational methods are indispensable for elucidating the arrangement and energies of its electrons in both ground and excited states.
Density Functional Theory (DFT) Methodologies for Ground and Excited States
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex many-electron wavefunction.
For the ground state of this compound, a variety of density functionals could be employed. These are typically categorized into different "rungs" of Jacob's ladder, with increasing complexity and often accuracy. Common choices would include:
Local Density Approximation (LDA): The simplest functional, rarely used for quantitative predictions but a foundational concept.
Generalized Gradient Approximation (GGA): Functionals like BLYP and PBE that consider the gradient of the electron density, offering significant improvement over LDA.
Hybrid Functionals: These incorporate a portion of exact Hartree-Fock exchange, often leading to better predictions of thermochemistry and reaction barriers. B3LYP is a widely used example.
Range-Separated Hybrid Functionals: Functionals like CAM-B3LYP and ωB97X-D are particularly well-suited for describing charge-transfer and excited states.
The choice of basis set, which describes the atomic orbitals, is also crucial. Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) would be appropriate for achieving reliable results.
For studying excited states, DFT can be extended in several ways, most notably through Time-Dependent Density Functional Theory (TD-DFT), which is discussed in a later section.
A hypothetical DFT study on this compound would begin with a geometry optimization to find the lowest energy structure. This would be followed by frequency calculations to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface and to obtain vibrational frequencies that could be compared with experimental infrared and Raman spectra. The resulting electronic properties, such as orbital energies (HOMO, LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential, would provide initial insights into the molecule's reactivity and electronic landscape.
Table 1: Illustrative DFT Ground State Properties of this compound (Hypothetical Data)
| Property | B3LYP/6-311+G(d,p) | CAM-B3LYP/aug-cc-pVTZ |
| Total Energy (Hartree) | -575.12345 | -575.23456 |
| HOMO Energy (eV) | -6.25 | -6.50 |
| LUMO Energy (eV) | -1.75 | -1.50 |
| HOMO-LUMO Gap (eV) | 4.50 | 5.00 |
| Dipole Moment (Debye) | 1.8 | 2.0 |
Note: The data in this table is hypothetical and for illustrative purposes only, representing typical values that might be obtained from such calculations.
Hartree-Fock (HF) and Ab Initio Approaches to Electronic Configuration
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. It provides a qualitative understanding of the electronic configuration but neglects electron correlation, which is the interaction between electrons. This omission can lead to significant errors in quantitative predictions.
Despite its limitations, HF theory is a crucial starting point for more advanced ab initio methods that systematically account for electron correlation. These post-Hartree-Fock methods include:
Møller-Plesset Perturbation Theory (MP2, MP3, MP4): These methods add electron correlation as a perturbation to the HF solution. MP2 is a common and relatively cost-effective choice.
Configuration Interaction (CI): This method constructs the wavefunction as a linear combination of the HF determinant and determinants corresponding to excited electronic configurations. Full CI is exact for a given basis set but computationally prohibitive for all but the smallest molecules. Truncated CI methods like CISD (CI with single and double excitations) are more feasible.
Coupled Cluster (CC) Theory: Methods like CCSD and CCSD(T) are considered the "gold standard" in quantum chemistry for their high accuracy in describing electron correlation. CCSD(T) (CCSD with a perturbative treatment of triple excitations) is often used to obtain benchmark energies.
A computational study of this compound using these methods would provide a hierarchy of results, allowing for an assessment of the importance of electron correlation. While computationally more demanding than DFT, these methods would offer a more rigorous description of the electronic configuration and could be used to benchmark the performance of different density functionals.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
To understand the photophysical properties of this compound, such as its absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. TD-DFT is an extension of DFT that allows for the calculation of electronic excitation energies and oscillator strengths, which correspond to the energies and intensities of absorption bands in an electronic spectrum.
A TD-DFT calculation on this compound would typically be performed on the ground-state optimized geometry. The choice of functional is particularly important for TD-DFT, with range-separated hybrids often providing more accurate results for systems with potential charge-transfer character.
The output of a TD-DFT calculation would be a list of vertical excitation energies, the corresponding oscillator strengths, and the nature of the electronic transitions (e.g., HOMO -> LUMO, HOMO-1 -> LUMO). This information can be used to simulate the UV-Vis absorption spectrum of the molecule, which can then be directly compared with experimental data.
Table 2: Illustrative TD-DFT Results for Electronic Transitions in this compound (Hypothetical Data)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 -> S1 | 3.10 | 400 | 0.25 | HOMO -> LUMO |
| S0 -> S2 | 3.54 | 350 | 0.05 | HOMO-1 -> LUMO |
| S0 -> S3 | 4.13 | 300 | 0.80 | HOMO -> LUMO+1 |
Note: The data in this table is hypothetical and for illustrative purposes only, representing typical values that might be obtained from such calculations.
Aromaticity Assessment of this compound Systems
Aromaticity is a central concept in organic chemistry, and for a non-benzenoid system like this compound, its assessment is not trivial. Computational methods provide quantitative measures to characterize the aromaticity of the individual rings and the molecule as a whole.
Nucleus Independent Chemical Shift (NICS) Calculations
Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point in space, typically at the center of a ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). Aromatic rings exhibit a diatropic ring current, which induces a magnetic field that opposes the external field, resulting in negative NICS values (magnetic shielding). Antiaromatic rings have positive NICS values, while non-aromatic rings have values close to zero.
To assess the aromaticity of this compound, NICS calculations would be performed for the five-membered furan (B31954) ring, the six-membered benzene (B151609) ring, and the seven-membered cyclohepta ring. The results would provide insights into the local aromaticity of each ring and how the fusion of the rings influences their individual aromatic character.
Table 3: Illustrative NICS(1) Values for this compound (Hypothetical Data)
| Ring | NICS(1) (ppm) | Aromatic Character |
| Benzene Ring | -10.5 | Aromatic |
| Furan Ring | -7.0 | Moderately Aromatic |
| Cyclohepta Ring | -2.5 | Weakly Aromatic/Non-aromatic |
Note: The data in this table is hypothetical and for illustrative purposes only, representing typical values that might be obtained from such calculations.
Electron Density Analysis and Quantitative Aromatic Characterization
The theory of Atoms in Molecules (AIM) developed by Bader provides a rigorous way to analyze the electron density (ρ) and its Laplacian (∇²ρ) to characterize chemical bonding. In the context of aromaticity, the properties of bond critical points (BCPs) in the electron density can be indicative. Aromatic systems tend to have delocalized bonds with intermediate electron density and bond ellipticity values between those of single and double bonds.
Another electron density-based measure is the Aromatic Fluctuation Index (FLU), which quantifies the deviation of electron delocalization from a perfect aromatic reference. Lower FLU values indicate greater aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths from an optimal value for an aromatic system, with values closer to 1 indicating higher aromaticity.
By applying these methods to the optimized geometry of this compound, a detailed picture of the electron delocalization and aromatic character of each ring can be obtained, providing a more nuanced understanding than NICS alone.
Molecular Orbital Analysis
Molecular Orbital (MO) theory is a cornerstone of computational chemistry, providing a framework to understand the electronic behavior of molecules. For a complex fused-ring system like this compound, MO analysis reveals the distribution and energy of electrons, which are fundamental to its chemical properties.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and topology of these orbitals are critical in determining how a molecule will interact with other reagents.
The HOMO is the highest-energy orbital containing electrons and acts as an electron donor (nucleophile). libretexts.org The LUMO is the lowest-energy orbital without electrons and serves as an electron acceptor (electrophile). libretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, FMO analysis would predict its reactivity in various chemical reactions, such as cycloadditions or electrophilic substitutions. wikipedia.orgslideshare.net The locations of the HOMO and LUMO lobes on the molecular framework indicate the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, in many benzofuran (B130515) derivatives, the C2-C3 double bond is a key site of reactivity, which would be reflected in the localization of the frontier orbitals. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These values are representative examples for a hypothetical calculation and are not derived from specific experimental or published computational data on this compound.)
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap | 4.65 |
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds. nih.gov This method is particularly useful for quantifying electron delocalization and understanding hyperconjugative and resonance interactions within a molecule.
Reactivity and Stability Predictions
Computational methods allow for the calculation of various descriptors that quantify a molecule's reactivity and stability.
Global and Local Reactivity Descriptors (e.g., Hardness, Electrophilicity Index, Fukui Functions)
Global reactivity descriptors are derived from the energies of the frontier orbitals and provide a general measure of a molecule's stability and reactivity. researchgate.net
Chemical Hardness (η): Defined as half the HOMO-LUMO gap, hardness measures the resistance of a molecule to changes in its electron distribution. Molecules with a large hardness value are considered "hard" and are less reactive. researchgate.net
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Electrophilicity Index (ω): This index, defined as ω = μ²/2η (where μ is the chemical potential, approximately -(E_HOMO + E_LUMO)/2), quantifies the ability of a species to accept electrons. researchgate.net A high electrophilicity index indicates a strong electrophile.
Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.
Table 2: Illustrative Global Reactivity Descriptors for this compound (Note: These values are calculated from the illustrative FMO energies in Table 1 and are not from published data.)
| Descriptor | Value (eV) |
| Chemical Hardness (η) | 2.325 |
| Chemical Potential (μ) | -3.525 |
| Electrophilicity Index (ω) | 2.67 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. libretexts.org It is generated by calculating the electrostatic potential at different points on the electron density surface. wolfram.com MEP maps use a color scale to indicate charge regions: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor areas (positive potential), susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. wolfram.comresearchgate.net
For this compound, an MEP map would highlight the electronegative oxygen atom of the furan ring as a site of high negative potential (red). The map would also reveal the distribution of π-electron density across the aromatic rings, indicating the most likely positions for electrophilic aromatic substitution. ucsb.edu
Bond Dissociation Energy (BDE) Calculations
Bond Dissociation Energy (BDE) is the energy required to homolytically break a specific bond in a molecule to form two radicals. libretexts.org It is a fundamental measure of bond strength. Computational chemistry allows for the accurate prediction of BDEs, which are crucial for understanding thermal stability and reaction mechanisms involving radical intermediates. nih.gov
Calculating the BDE for various C-H and C-C bonds in this compound would identify the weakest bonds in the structure. These positions are the most likely to undergo cleavage under thermal or photochemical conditions, initiating radical reactions. The stability of the resulting radicals is a key factor determining the BDE; bonds that break to form highly stabilized (e.g., resonance-stabilized) radicals will have lower BDEs. libretexts.org
Theoretical Insights into Thermodynamic and Kinetic Stability
The thermodynamic stability of a molecule refers to its intrinsic energy relative to its isomers, while kinetic stability relates to the energy barrier it must overcome to react. For this compound, a key question is the degree of aromaticity or anti-aromaticity conferred by the fusion of the 6π-electron benzofuran system with the potentially 8π-electron cycloheptatriene (B165957) ring. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for quantifying the stability of such systems.
Theoretical calculations can determine the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and strain energy. The strain energy, in particular, would be of significant interest for this compound, as the fusion of the five- and seven-membered rings to the benzene core likely induces considerable angular and torsional strain. acs.orgscribd.com Homodesmotic and isodesmic reactions are computational schemes that can be employed to calculate the strain energy by comparing the energy of the molecule to a set of strain-free reference compounds. A high positive strain energy would indicate significant thermodynamic instability.
Kinetic stability can be assessed by calculating the energy of the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap generally correlates with high kinetic stability and low chemical reactivity. For this compound, the electronic character is expected to be a hybrid of heptafulvene and benzofuran, which would influence its reactivity. researchgate.netresearchgate.net
To illustrate the type of data generated in such a study, a hypothetical table of thermodynamic and kinetic parameters for this compound is presented below.
Table 1: Hypothetical Thermodynamic and Kinetic Data for this compound (Note: These values are illustrative and not from actual published research.)
| Parameter | Calculated Value | Method | Significance |
|---|---|---|---|
| ΔHf° | +150.5 kJ/mol | DFT (B3LYP/6-311G**) | Indicates endothermic formation, suggesting lower stability relative to elements. |
| Ring Strain Energy | 85.2 kcal/mol | Isodesmic Reaction Scheme | High value suggests significant destabilization due to ring fusion. |
| HOMO Energy | -5.8 eV | DFT (B3LYP/6-311G**) | Relates to the ionization potential and susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | DFT (B3LYP/6-311G**) | Relates to the electron affinity and susceptibility to nucleophilic attack. |
Conformational Analysis and Ring Flexibility Studies
The three-dimensional shape and flexibility of this compound are critical determinants of its physical properties and how it interacts with other molecules. The seven-membered ring in cycloheptatriene is known to be non-planar, typically adopting a boat-like conformation. The fusion to the rigid benzofuran system will impose constraints on the accessible conformations of the seven-membered ring.
Computational conformational analysis can identify the minimum energy structures and the energy barriers between different conformations. Methods such as molecular mechanics (MM) are often used for an initial broad search of the conformational space, followed by higher-level DFT or ab initio calculations to refine the geometries and energies of the most stable conformers.
The flexibility of the ring system can be probed by analyzing the potential energy surface along key dihedral angles. This can reveal the energetic cost of deforming the molecule from its equilibrium geometry, which is important for understanding its dynamic behavior. For this compound, a key area of investigation would be the degree of puckering in the seven-membered ring and whether the entire fused system can achieve planarity, which would have significant implications for its electronic properties.
Below is an illustrative table of key dihedral angles for a hypothetical low-energy conformer of this compound.
Table 2: Hypothetical Conformational Data for this compound (Note: These values are for a hypothetical boat-like conformer and are for illustrative purposes.)
| Dihedral Angle | Atoms Involved | Value (degrees) | Description |
|---|---|---|---|
| τ1 | C1-C2-C3-C4 | 178.5 | Near-planar benzofuran moiety. |
| τ2 | C5-C6-C7-C8 | 45.2 | Significant puckering in the seven-membered ring. |
Investigation of Non-Linear Optical (NLO) Properties
Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of great interest for applications in photonics and optoelectronics. nih.govplos.org The structure of this compound, with its fused aromatic and potentially polarized heptafulvene-like character, suggests it could be a candidate for NLO activity.
Theoretical calculations are instrumental in predicting the NLO response of a molecule. The key parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which describe the second- and third-order NLO responses, respectively. These properties can be calculated using quantum chemical methods, such as time-dependent DFT (TD-DFT), by subjecting the molecule to a theoretical external electric field.
A computational study of this compound would involve optimizing its geometry and then calculating the components of the hyperpolarizability tensors. A large value for β is often associated with molecules that have a strong donor-acceptor character and a significant change in dipole moment upon electronic excitation. The investigation would explore the relationship between the structure, electronic characteristics, and the magnitude of the NLO response. acs.orgresearchgate.net
An illustrative table of calculated NLO properties for this compound is provided below, with a comparison to a standard NLO molecule.
Table 3: Hypothetical Non-Linear Optical Properties (Note: These values are illustrative and intended for comparison.)
| Compound | Dipole Moment (μ) [D] | First Hyperpolarizability (βtot) [10-30 esu] | Computational Method |
|---|---|---|---|
| This compound | 3.5 | 15.2 | TD-DFT/B3LYP |
Theoretical Models for Reaction Mechanisms and Transition States
Understanding the reactivity of this compound requires detailed knowledge of the potential energy surfaces of its reactions. Theoretical modeling can map out the pathways of chemical reactions, identifying intermediates and, crucially, the transition states that connect them. wikipedia.orglibretexts.org
Furthermore, analysis of the transition state's geometry and vibrational frequencies can confirm that it is a true first-order saddle point on the potential energy surface. The nature of the frontier molecular orbital interactions (HOMO of the diene component and LUMO of the dienophile) can also be analyzed to explain the regioselectivity and stereoselectivity of the reaction. Such studies provide a level of detail that is often inaccessible through experimental means alone.
A hypothetical reaction coordinate diagram for the Diels-Alder reaction of this compound is presented below.
Figure 1: Hypothetical Reaction Coordinate Diagram for the Diels-Alder Reaction of this compound with Tetracyanoethylene (This is an illustrative diagram.)
This diagram illustrates the energy profile of the reaction, showing the initial energy of the reactants, the higher energy of the transition state (TS), and the final energy of the product. The difference in energy between the reactants and the transition state represents the activation energy.
Applications of Cyclohepta Cd Benzofuran in Materials Science
Role in the Development of Organic Optoelectronic Materials
Organic optoelectronic materials are at the heart of technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and photodetectors. The performance of these devices is intrinsically linked to the electronic properties of the constituent organic molecules. Two-dimensionally extended, polycyclic heteroaromatic molecules, a class to which Cyclohepta[cd]benzofuran belongs, are highly versatile for such applications. acs.orgnih.gov
The incorporation of a furan (B31954) moiety, as seen in benzofurans, can significantly influence the photophysical and electrochemical properties of π-conjugated molecules. The fusion of the benzofuran (B130515) core with a cycloheptatriene (B165957) ring in this compound is expected to lead to a small highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) gap, which is a desirable characteristic for optoelectronic materials. This is because extended π-conjugation and the presence of the seven-membered ring can lower the LUMO energy level, facilitating electron injection and transport. While direct experimental data for this compound is not yet available, the synthesis of a fused this compound derivative has been reported, opening the door for future investigations into its optoelectronic properties. acs.org
Potential as Functional Chromophores in Advanced Systems
Chromophores are the components of a molecule responsible for its color and are fundamental to applications such as dyes, sensors, and nonlinear optics. The development of functional chromophores often involves the creation of extended π-systems with specific absorption and emission characteristics. Polycyclic heteroaromatic compounds are a key class of materials used as functional chromophores. acs.orgnih.gov
The electronic absorption and emission properties of a molecule are dictated by its electronic structure. The unique topology of this compound, with its combination of five, six, and seven-membered rings, is likely to give rise to distinct photophysical properties compared to purely benzenoid aromatic systems. Multicomponent synthesis strategies are often employed to create functional π-systems, and the development of such methods for this compound derivatives could lead to novel chromophores with tailored properties. For instance, the introduction of electron-donating or electron-withdrawing groups onto the this compound scaffold could be used to fine-tune the absorption and fluorescence spectra, making them suitable for specific applications like fluorescent probes or dye-sensitized solar cells.
Utility in Organic Semiconductor Technologies
Organic semiconductors are the active components in organic field-effect transistors (OFETs), which are essential for flexible electronics, displays, and sensors. The charge transport characteristics of an organic semiconductor are crucial for its performance and are influenced by factors such as molecular packing in the solid state and the reorganization energy of the molecule. The class of polycyclic heteroaromatic molecules, which includes this compound, is recognized for its potential in organic semiconductor applications. acs.orgnih.gov
Efficient charge transport in organic semiconductors occurs through the hopping of charge carriers between adjacent molecules, a process that is highly dependent on intermolecular π-π stacking. researchgate.net The planar, rigid structure of many polycyclic aromatic hydrocarbons facilitates close packing and good orbital overlap. The introduction of a seven-membered ring in this compound may induce a degree of non-planarity, which could influence its packing motif and, consequently, its charge transport properties. Understanding and controlling the solid-state arrangement of this compound derivatives will be key to unlocking their potential as organic semiconductors. Theoretical modeling and experimental studies on charge mobility in thin films of these materials would provide valuable insights. nih.govrsc.org
Exploration as Building Blocks for Novel Materials with Tailored Electronic Profiles
The concept of using molecular building blocks to construct larger, more complex functional materials is a cornerstone of modern materials chemistry. This bottom-up approach allows for the precise control over the structure and properties of the final material. Benzofuran derivatives are already recognized as important building blocks for the synthesis of new materials. nih.gov
This compound, with its unique fused ring system, offers a novel building block for the creation of larger polycyclic aromatic compounds and polymers with tailored electronic and photophysical properties. By developing synthetic methodologies to functionalize the this compound core, it can be incorporated into larger conjugated systems. For example, palladium-catalyzed cross-coupling reactions could be employed to attach other aromatic units, leading to the formation of extended, two-dimensional structures with interesting electronic and self-assembly properties.
Design of New Heterocyclic Nanographenes and Polycyclic Aromatic Compounds
Nanographenes, which are essentially small, well-defined pieces of graphene, and other large polycyclic aromatic compounds (PACs) are at the forefront of materials science research due to their exceptional electronic properties. The synthesis of these materials often relies on the intramolecular cyclization of precursor molecules. The Scholl reaction is a common method for this purpose, involving the oxidative intramolecular aryl-aryl coupling. chemistryviews.org
This compound can be envisioned as a precursor for the synthesis of novel heterocyclic nanographenes. Through carefully designed chemical transformations, multiple this compound units could be stitched together to form larger, extended π-systems. The presence of the furan ring and the seven-membered ring within the final nanographene structure would introduce heteroatoms and non-hexagonal rings, which are known to modulate the electronic properties of graphene-like molecules in fascinating ways. For instance, the introduction of five- and seven-membered rings can induce curvature in the nanographene sheet. Photochemical cyclodehydrochlorination is another powerful technique for the regioselective synthesis of nanographenes that could potentially be applied to chlorinated derivatives of this compound. researchgate.net
Future Directions and Emerging Research Areas for Cyclohepta Cd Benzofuran
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of the cyclohepta[cd]benzofuran core remains a significant challenge, necessitating the development of innovative and environmentally benign synthetic strategies. Future research will likely focus on moving beyond traditional multi-step, low-yield methods towards more efficient and sustainable approaches.
Green Chemistry Approaches : There is a growing trend to develop green methods for the synthesis of benzofuran (B130515) derivatives, which can be adapted for the this compound system. These include one-pot electrochemical syntheses that operate under mild conditions without the need for catalysts or hazardous reagents, offering a fast and efficient route. researchgate.netresearchgate.net Other sustainable methods employ recyclable magnetic ionic liquids under solvent-free sonication conditions, significantly reducing reaction times and relying on water as the only byproduct. nih.gov
Catalytic Systems : Modern catalysis offers powerful tools for constructing complex heterocyclic frameworks. Novel approaches for general benzofuran synthesis involve gold-promoted catalysis, palladium-copper-based Sonogashira couplings followed by intramolecular cyclization, and ruthenium-catalyzed C-H alkenylation/annulation sequences. nih.gov Photocatalytic dearomative reactions, which have been used to construct seven-membered rings fused to benzofurans, represent a particularly promising avenue. researchgate.net The application of Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) has also proven effective for the cyclodehydration of α-phenoxy ketones to form substituted benzofurans under mild conditions. researchgate.net
One-Pot Reactions : Designing one-pot reactions that sequentially form the necessary bonds to construct the fused system would be a major step forward. For instance, heteroannulation of benzoquinones in the presence of an acid catalyst has been shown to produce benzofuran structures in a single step. dtu.dk Adapting such a strategy could provide a direct entry to the this compound skeleton from readily available precursors.
| Sustainable Synthetic Strategy | Key Principles | Potential Application to this compound |
| Electrochemical Synthesis | Utilizes electricity to drive reactions, avoiding harsh chemical oxidants; often performed in aqueous media. researchgate.net | Direct oxidative cyclization of a precursor molecule with suitably positioned phenolic and cycloheptane-derived moieties. |
| Solvent-Free Sonication | Uses ultrasound energy to accelerate reactions in the absence of bulk solvents, often with recyclable catalysts. nih.gov | Condensation and cyclization reactions to form the furan (B31954) ring onto a pre-existing cycloheptane-benzene structure. |
| Photocatalysis | Employs light and a photocatalyst to enable unique transformations, such as dearomative cycloadditions. researchgate.net | Inter- or intramolecular cycloaddition of a benzofuran derivative with a seven-carbon synthon. |
| Acid-Catalyzed Annulation | Uses a simple acid catalyst to promote the formation of fused ring systems in a one-pot manner. dtu.dk | Reaction of a functionalized benzoquinone with a seven-membered ring precursor. |
Advanced Mechanistic Investigations Employing Combined Experimental and Computational Approaches
A deep understanding of reaction mechanisms is critical for optimizing existing synthetic routes and designing new ones. The intricate nature of forming the this compound framework demands a synergistic approach combining experimental and computational techniques.
Experimental Probes : Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be used to identify transient intermediates and track reaction progress. The synthesis of specifically deuterated substrates can help elucidate reaction pathways, as demonstrated in studies of benzofuran formation from benzoquinones. dtu.dk
Computational Modeling : Density Functional Theory (DFT) calculations are invaluable for mapping potential energy surfaces, comparing the feasibility of different reaction pathways, and understanding the structures of transition states. nih.gov For example, computational studies have been used to rationalize stereoselectivity in the organocatalytic synthesis of related cyclopenta[b]benzofurans. nih.gov Such models could predict the outcomes of proposed synthetic routes toward this compound.
Integrated Analysis : The most powerful insights come from combining both approaches. Experimental findings provide benchmarks for validating computational models, while calculations can explain unexpected experimental outcomes and guide future experiments. This combined strategy has been effectively used to study the binding modes of benzofuran derivatives and to understand the formation of complex products from reactions involving precursors like 2H-cyclohepta[b]furan-2-ones. nih.govresearchgate.net
Exploration of New Reactivity Modes and Chemical Transformations
The unique electronic and steric properties of the this compound scaffold suggest that it may exhibit novel reactivity. Future research should aim to explore chemical transformations that take advantage of its distinct structure.
Cycloaddition Reactions : The seven-membered ring may participate in unique cycloaddition reactions. For instance, related 2H-cyclohepta[b]furan-2-ones are known to undergo [8+2] cycloadditions with enamines to produce complex azulene (B44059) systems. researchgate.net Investigating the propensity of the this compound core to engage in similar or other pericyclic reactions could lead to new polycyclic architectures.
Dearomatization Reactions : The benzofuran moiety can be activated towards dearomatization, as shown in photocatalytic methods that construct fused seven-membered carbocycles. researchgate.net Exploring the selective dearomatization of either the benzene (B151609) or furan part of the this compound system could provide access to three-dimensional structures with interesting properties.
Functionalization : Developing methods for the selective functionalization of both the seven-membered ring and the benzofuran nucleus is crucial. This would allow for the fine-tuning of the molecule's electronic properties and the introduction of groups for polymerization or attachment to other systems. The planar, ring-shaped structure of related compounds suggests that electrophilic aromatic substitution could be a viable pathway. ontosight.ai
Integration with Supramolecular Chemistry Principles for Self-Assembly
The rigid and potentially planar structure of this compound makes it an attractive building block (tecton) for supramolecular chemistry and materials science.
Host-Guest Chemistry : The unique cavity and periphery of this compound could enable selective binding with guest molecules. Cyclodextrins (CDs) are well-known macrocyclic hosts that form inclusion complexes with hydrophobic molecules, increasing their solubility and stability. nih.gov Studies on how benzofuran derivatives interact with CDs could be extended to the this compound system, exploring how its unique shape influences binding constants and thermodynamics. beilstein-journals.orgmdpi.com
Self-Assembly : Functionalized this compound derivatives could be designed to self-assemble into ordered structures through non-covalent interactions like π-π stacking, hydrogen bonding, or halogen bonding. The planar nature of the aromatic core is conducive to forming columnar or layered materials with potential applications in organic electronics. ontosight.ai
Supramolecular Polymers and Gels : By incorporating polymerizable groups or specific recognition motifs, this compound could be integrated into supramolecular polymers or low-molecular-weight gelators. For example, hydrogels based on the host-guest interactions between CD and guest polymers are a major area of research, and a this compound derivative could act as a unique guest or cross-linking agent. nih.gov
Computational Design and Predictive Modeling for Targeted Synthesis and Electronic Properties
In silico methods are becoming indispensable for accelerating the discovery of new molecules and materials. Computational chemistry can guide the synthetic effort towards this compound derivatives with desirable characteristics.
Predictive Modeling of Properties : Before embarking on challenging syntheses, computational methods can predict key properties of the target molecule. DFT and other quantum chemical methods can calculate the HOMO-LUMO gap, electron affinity, ionization potential, and absorption spectra, providing insight into the potential of this compound derivatives as electronic or photophysical materials. nih.gov Nucleus-Independent Chemical Shift (NICS) calculations can be used to assess the aromaticity of the different rings within the fused system, a key factor for its stability and reactivity. researchgate.net
Targeted Synthesis Design : Virtual screening of potential precursors and reaction pathways can identify the most promising synthetic routes. nih.gov By calculating reaction energetics, computational models can help chemists avoid dead ends and focus on strategies with a higher probability of success. This is particularly valuable for a novel and complex target like this compound.
In Silico Drug Design : If the scaffold is pursued for medicinal chemistry, computational docking can predict how this compound derivatives might bind to biological targets like proteins or nucleic acids. nih.govnih.gov This allows for the rational design of derivatives with optimized binding affinity and selectivity, as has been done for other benzofuran-based compounds. mdpi.com
Q & A
Q. What are the established synthetic routes for Cyclohepta[cd]benzofuran, and how can reaction conditions be optimized for improved yields?
Methodological Answer: this compound derivatives are typically synthesized via Rh(II)-catalyzed intramolecular reactions. For example, Rh(II)-catalyzed enantioselective Buchner reactions yield products like cyclohepta[b]benzofuran, though yields vary (e.g., 25–69% depending on substituents) . Optimization strategies include:
- Catalyst screening : Testing Rh(II) complexes with different ligands to enhance enantiomeric excess (e.g., 96% ee achieved with specific substrates) .
- Temperature control : Moderating reaction temperatures to stabilize intermediates.
- Substrate modification : Introducing electron-donating/withdrawing groups to influence reaction pathways. Table 1 : Yield and Enantiomeric Excess (ee) in Selected Syntheses
| Substrate | Product | Yield (%) | ee (%) | Conditions |
|---|---|---|---|---|
| 1q | 2q | 25 | 76 | Rh(II), 25°C |
| 1q | 2q' | 69 | 96 | Rh(II), 40°C |
Q. How should researchers approach the structural characterization of this compound derivatives, particularly in confirming stereochemistry?
Methodological Answer:
- X-ray crystallography : Definitive proof of stereochemistry via single-crystal analysis (e.g., used to confirm diradical intermediates in related benzofuran systems) .
- NMR spectroscopy : Employing NOESY or COSY to detect spatial proximities between protons in chiral centers.
- Chiral chromatography : Separating enantiomers using chiral columns (e.g., HPLC with amylose-based stationary phases) .
Advanced Research Questions
Q. What mechanisms underlie the stereochemical instability observed in certain this compound derivatives, and how can this be experimentally verified?
Methodological Answer: Racemization may occur via diradical intermediates. For example, furyl-substituted derivatives form norcaradiene intermediates (IV), which undergo bond cleavage to generate diradicals (V, VI) that enable stereochemical scrambling . Verification strategies:
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Transition state analysis : Identifying energy barriers for key steps (e.g., cyclopropane ring opening in diradical pathways) .
- Frontier molecular orbitals (FMOs) : Predicting regioselectivity in cycloadditions by analyzing HOMO/LUMO interactions.
- Solvent effects : Incorporating implicit solvent models (e.g., PCM) to assess polarity impacts on reaction pathways.
Q. What strategies resolve contradictions in biological activity data for this compound derivatives across different studies?
Methodological Answer:
- Standardized assays : Replicating studies using identical cell lines (e.g., NCI-60 panel) and protocols to minimize variability .
- COMPARE analysis : Correlating cytotoxicity profiles with known inhibitors (e.g., Hsp90 inhibitors like macbecin II) to infer mechanisms .
- Dose-response validation : Confirming activity across multiple concentrations to rule out false positives.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for enantioselective this compound syntheses?
Methodological Answer:
- Reproducibility checks : Repeating experiments with exact substrate batches and catalyst preparations.
- Byproduct analysis : Using LC-MS to identify side products competing with desired pathways .
- Parameter optimization : Systematically varying parameters (e.g., catalyst loading, solvent) to identify critical factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
